molecular formula C7H5BF4O2 B062824 4-fluoro-2-(trifluoromethyl)phenylboronic acid CAS No. 182344-16-7

4-fluoro-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B062824
CAS No.: 182344-16-7
M. Wt: 207.92 g/mol
InChI Key: SWUPLEAGZOKLNX-UHFFFAOYSA-N
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Description

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C7H5BF4O2. It is a white to pale yellow crystalline powder that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is involved in several biochemical reactions. It is used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and tandem-type Pd(II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

The molecular mechanism of (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid involves its role as a reactant in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it participates in the transmetalation step, where it transfers the phenyl group to a palladium catalyst . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid can be synthesized through several methods. One common method involves the reaction of 4-fluoro-2-(trifluoromethyl)phenyl magnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out using palladium catalysts and various boron reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUPLEAGZOKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477734
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182344-16-7
Record name B-[4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182344-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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